molecular formula C8H6BrF B2544792 1-Bromo-3-(1-fluorovinyl)benzene CAS No. 2247105-48-0

1-Bromo-3-(1-fluorovinyl)benzene

Cat. No. B2544792
CAS RN: 2247105-48-0
M. Wt: 201.038
InChI Key: YGYSOJIETWTVQJ-UHFFFAOYSA-N
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Description

“1-Bromo-3-(1-fluorovinyl)benzene” is a chemical compound with the molecular formula C6H4BrF . It is also known by other names such as m-Bromofluorobenzene, m-Fluorobromobenzene, m-Fluorophenyl bromide, 1-Fluoro-3-bromobenzene, 3-Bromofluorobenzene, Benzene, 1-fluoro-3-bromo-, and 3-Bromfluorbenzen .


Synthesis Analysis

A direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provided (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-(1-fluorovinyl)benzene” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H4BrF/c7-5-2-1-3-6(8)4-5/h1-4H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-3-(1-fluorovinyl)benzene” include a molecular weight of 174.998 , a refractive index n20/D of 1.526 (lit.) , a boiling point of 149-151 °C (lit.) , and a density of 1.567 g/mL at 25 °C (lit.) .

Scientific Research Applications

Regioselective Fluorination Techniques

One notable application involves the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which results in compounds like (Z)-1-(2-bromo-1-fluorovinyl)benzenes. This process uses wet tetra-n-butylammonium fluoride (TBAF·3H2O) to achieve high yields and regioselectivities, illustrating the compound's utility in synthesizing fluorinated organic molecules, which are valuable in pharmaceuticals, agrochemicals, and material science (Zhao et al., 2016).

Fluorescence Properties for Material Science

Another application is seen in the synthesis and study of fluorescence properties of derivatives like 1-Bromo-4-(2,2-diphenylvinyl)benzene. Such compounds exhibit significant fluorescence intensities and aggregation-induced emission (AIE) peculiarities, making them interesting for optoelectronic applications and as fluorescence probes in biological and material sciences (Zuo-qi, 2015).

Radiosynthesis for Biomedical Imaging

The field of biomedical imaging also benefits from related research, where compounds like 1-[18F]fluoromethyl-4-methyl-benzene, derived from their bromo analogues, serve as bifunctional labeling agents. These are used in positron emission tomography (PET) imaging, highlighting the compound's significance in developing new diagnostic tools (Namolingam et al., 2001).

Synthesis and Characterization for Nanotechnology

Moreover, compounds like 1-bromo-4-(3,7-dimethyloctyl)benzene are precursors in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. Their controlled edge morphology and narrow widths are crucial for advancements in nanotechnology and electronics (Patil et al., 2012).

Novel Fluorophores for Chemical Sensors

Research into novel fluorophores using derivatives also showcases the utility of such compounds in creating sensors and imaging agents. The emission properties of these fluorophores, which vary widely depending on their structural modifications, are essential for developing new chemical sensors and imaging technologies (Hwang et al., 2001).

Safety And Hazards

Safety measures for handling “1-Bromo-3-(1-fluorovinyl)benzene” include avoiding all personal contact, including inhalation, wearing protective clothing when risk of exposure occurs, using in a well-ventilated area, avoiding contact with moisture, avoiding contact with incompatible materials, not eating, drinking or smoking when handling, and keeping containers securely sealed when not in use .

properties

IUPAC Name

1-bromo-3-(1-fluoroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYSOJIETWTVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC(=CC=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(1-fluorovinyl)benzene

CAS RN

2247105-48-0
Record name 1-bromo-3-(1-fluoroethenyl)benzene
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